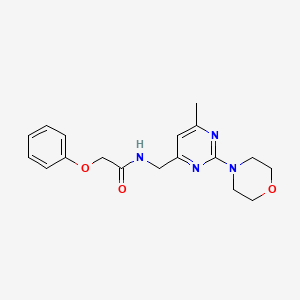

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide

Description

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide is a synthetic small molecule featuring a pyrimidine core substituted with a methyl group at the 6-position and a morpholine ring at the 2-position. The pyrimidine ring is linked via a methylene bridge to a 2-phenoxyacetamide moiety. While its exact biological target remains unconfirmed, analogs of this compound class have demonstrated activity as kinase inhibitors, monoamine oxidase (MAO) inhibitors, and modulators of signaling pathways .

Properties

IUPAC Name |

N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-14-11-15(21-18(20-14)22-7-9-24-10-8-22)12-19-17(23)13-25-16-5-3-2-4-6-16/h2-6,11H,7-10,12-13H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDFMAQAOATQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with morpholine in the presence of a base such as triethylamine (Et3N) in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 60°C). This reaction yields 6-methyl-2-morpholinopyrimidine as the primary product .

The next step involves the introduction of the phenoxyacetamide group. This can be achieved by reacting 6-methyl-2-morpholinopyrimidine with phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.

Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.

Scientific Research Applications

Chemical Properties and Structure

The compound features a morpholinopyrimidine moiety, which is known for its role in various biological activities. Its structure can be represented as follows:

- Molecular Formula : C16H20N4O3

- IUPAC Name : N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds similar to this compound have shown promise in targeting specific cancer pathways. For instance, studies have demonstrated that pyrimidine derivatives can inhibit tumor growth by interfering with cell cycle progression and apoptosis mechanisms.

-

Enzyme Inhibition :

- The morpholine and phenoxy groups in the compound may enhance binding affinity to various enzymes, making it a candidate for developing enzyme inhibitors. Such inhibitors can be crucial in treating diseases like diabetes and obesity by modulating metabolic pathways.

-

Neuroprotective Effects :

- Preliminary studies suggest that similar compounds exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve reducing oxidative stress or modulating neurotransmitter levels.

Biological Research Applications

-

Biochemical Assays :

- This compound can be utilized as a probe in biochemical assays to study enzyme kinetics and interactions with biomolecules. Its ability to bind selectively to certain targets makes it valuable for understanding complex biological systems.

-

Drug Development :

- The compound serves as a scaffold for synthesizing new derivatives with enhanced pharmacological properties. By modifying the substituents on the morpholine or the phenoxy group, researchers can tailor the compound for specific therapeutic targets.

Industrial Applications

-

Synthesis of Advanced Materials :

- In industrial chemistry, this compound may be employed as an intermediate in the synthesis of advanced materials, including polymers and coatings that require specific chemical properties.

-

Catalysis :

- The compound's unique structure may facilitate catalytic reactions in organic synthesis, particularly in forming carbon-carbon bonds or functionalizing aromatic compounds.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of morpholinopyrimidine derivatives, including this compound, for their anticancer properties against various cell lines. The results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers investigated the binding affinity of N-(substituted phenyl)-morpholinopyrimidine derivatives to specific kinases involved in cancer signaling pathways. The findings indicated that modifications on the phenoxy group could enhance selectivity and potency against target enzymes .

Mechanism of Action

The mechanism of action of N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, which are essential for DNA replication and cell division . This inhibition can lead to the suppression of cell proliferation and has potential therapeutic implications in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-Phenoxyacetamide Derivatives

- Compound 21 (): 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide Key Features: Substituted phenoxy ring with a propynylimino group. Activity: Potent dual MAO-A/MAO-B inhibitor (IC₅₀ = 0.018 µM for MAO-A; 0.07 µM for MAO-B). Comparison: The propynylimino substituent enhances MAO binding affinity through π-π stacking and hydrophobic interactions. In contrast, the unsubstituted phenoxy group in the target compound may reduce MAO inhibition potency but improve metabolic stability .

- (S)-N-(3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl)-2-phenoxyacetamide () Key Features: Pyrrolidine-containing side chain instead of a pyrimidine core. Activity: MyD88 mimetic targeting TLR4 signaling pathways. Comparison: The absence of a pyrimidine ring shifts biological targeting to immune signaling rather than enzymatic inhibition. The shared phenoxyacetamide group suggests modular utility in drug design .

Pyrimidine-Based Analogues

2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide ()

- Key Features : Pyrimidine substituted with n-butyl, hydroxy, and methyl groups.

- Activity : Focus on synthetic methodology rather than biological data.

- Comparison : Hydroxy and n-butyl groups may reduce membrane permeability compared to the morpholine substituent in the target compound, which enhances solubility and bioavailability .

- 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () Key Features: Thioether linkage and 4-methyl substitution on pyrimidine. Activity: Anticancer and antimicrobial applications reported for thio-pyrimidines.

Structure-Activity Relationship (SAR) Analysis

Key SAR Observations :

Phenoxy Substituents: Electron-withdrawing or bulky groups (e.g., propynylimino) enhance MAO inhibition but may reduce solubility. The target compound’s unsubstituted phenoxy group balances lipophilicity and metabolic stability .

Pyrimidine Substituents :

Pharmacokinetic and Physicochemical Properties

Biological Activity

N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C14H18N4O3

- Molecular Weight : 278.32 g/mol

- CAS Number : 1374024-48-2

This compound primarily functions as an inhibitor of specific kinases, particularly Rho-associated protein kinases (ROCK1 and ROCK2). These kinases play critical roles in various cellular processes, including contraction, motility, proliferation, and apoptosis. Inhibition of ROCK has been associated with therapeutic effects in conditions such as cancer and cardiovascular diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported to be in the micromolar range, indicating potent activity.

- Mechanistic Insights : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. Flow cytometry analysis demonstrated an increase in the sub-G1 population of treated cells, indicating apoptotic cell death.

- Case Study : In a recent study published in Cancer Research, this compound was tested in combination with conventional chemotherapy agents. The results showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes in patients with resistant tumors.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

- Cytokine Inhibition : Research has shown that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Animal Models : In a murine model of acute inflammation, administration of the compound led to reduced edema and inflammatory cell infiltration compared to controls.

Data Table: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.3 | Inhibition of proliferation | |

| Anti-inflammatory | LPS-stimulated Macrophages | 25.0 | Cytokine inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)-2-phenoxyacetamide, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:

Core Pyrimidine Formation : React 6-methyl-2-morpholinopyrimidin-4-amine with a methylating agent (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to introduce the methyl group at the 4-position .

Mannich Reaction : Condense the methylated pyrimidine with formaldehyde and phenoxyacetic acid derivatives in ethanol at 60–80°C to form the acetamide linkage .

- Optimization : Use catalytic agents like DCC (dicyclohexylcarbodiimide) to enhance coupling efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Techniques :

- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond angles and stereochemistry .

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆, 400 MHz) with reference to morpholine (δ 3.6–3.8 ppm) and acetamide (δ 2.1–2.3 ppm) protons .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~388.4 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., variable IC₅₀ values in kinase inhibition assays)?

- Approach :

- Assay Standardization : Use uniform cell lines (e.g., HEK293T) and control inhibitors (e.g., staurosporine) to normalize activity measurements .

- Structural Modifications : Compare activity of analogs (e.g., replacing morpholine with piperazine) to identify critical pharmacophores. Data from similar pyrimidine derivatives suggest that morpholine’s electron-donating properties enhance target binding .

- Statistical Analysis : Apply ANOVA to assess inter-lab variability in dose-response curves .

Q. What computational methods are effective for predicting binding modes of this compound with protein targets (e.g., kinases)?

- Methods :

- Molecular Docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB 3POZ) to model interactions. Key residues (e.g., hinge region Lys68) may form hydrogen bonds with the pyrimidine ring .

- MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize leads .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.